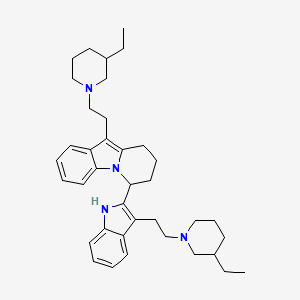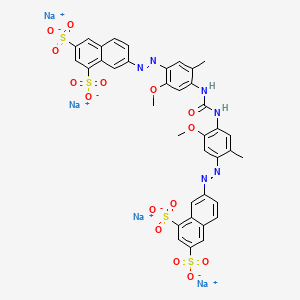
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textile dyeing and printing.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves several steps:
Diazotization: The process begins with the diazotization of 6,8-disulfo-2-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the tetrasodium salt.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid and halogens.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt has several scientific research applications:
Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: It is widely used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its azo groups. The azo groups can undergo reduction to form aromatic amines, which can then interact with various cellular components. The sulfonic acid groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.
Congo Red: A direct dye used in histology for staining tissues, with a different structure and application profile.
Acid Orange 7: Used in textile dyeing, with a simpler structure compared to the compound .
The uniqueness of this compound lies in its complex structure, which imparts specific properties such as high solubility, stability, and vibrant color, making it suitable for specialized applications in various fields.
Properties
CAS No. |
96446-42-3 |
|---|---|
Molecular Formula |
C37H28N6Na4O15S4 |
Molecular Weight |
1016.9 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-10-32(43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56)34(58-4)17-29(19)38-37(44)39-31-9-20(2)30(18-33(31)57-3)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
SMHWQKMWYMTYSD-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=CC(=C(C=C4C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


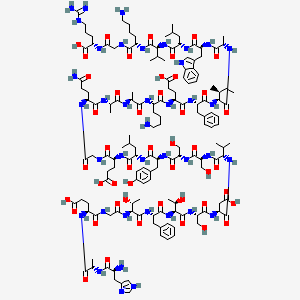
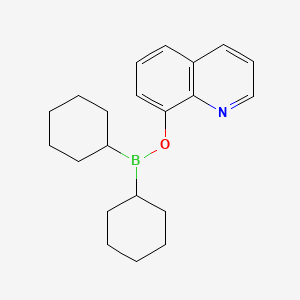



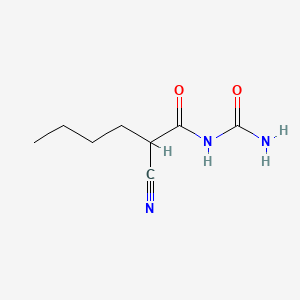
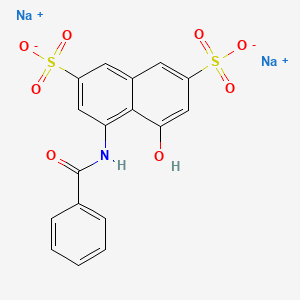

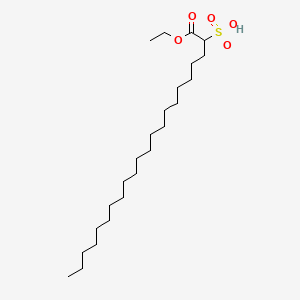

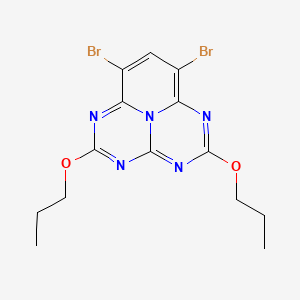
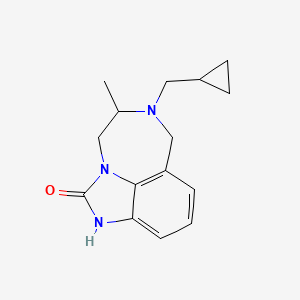
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)
